molecular formula C7H6ClF2NO B13453080 Pyridine, 2-chloro-3-(2,2-difluoroethoxy)-

Pyridine, 2-chloro-3-(2,2-difluoroethoxy)-

Cat. No.: B13453080
M. Wt: 193.58 g/mol
InChI Key: FFNHGIOEHHSOPC-UHFFFAOYSA-N
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Description

2-chloro-3-(2,2-difluoroethoxy)pyridine is a compound that has garnered significant attention in scientific research due to its unique physical and chemical properties. This compound is characterized by the presence of a chloro group and a difluoroethoxy group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(2,2-difluoroethoxy)pyridine typically involves the reaction of 2-chloropyridine with 2,2-difluoroethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 2-chloro-3-(2,2-difluoroethoxy)pyridine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(2,2-difluoroethoxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The pyridine ring can be oxidized to form pyridine N-oxides.

    Reduction: The compound can be reduced to form corresponding dihydropyridines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dihydropyridines.

Scientific Research Applications

2-chloro-3-(2,2-difluoroethoxy)pyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-3-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-(2,2,2-trifluoroethoxy)pyridine: Similar structure but with an additional fluorine atom, leading to different chemical properties.

    2-chloro-5-(2,2-difluoroethoxy)pyridine: Positional isomer with the difluoroethoxy group at a different position on the pyridine ring.

Uniqueness

2-chloro-3-(2,2-difluoroethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted chemical syntheses and specific biological applications.

Properties

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.58 g/mol

IUPAC Name

2-chloro-3-(2,2-difluoroethoxy)pyridine

InChI

InChI=1S/C7H6ClF2NO/c8-7-5(2-1-3-11-7)12-4-6(9)10/h1-3,6H,4H2

InChI Key

FFNHGIOEHHSOPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)OCC(F)F

Origin of Product

United States

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